

# In-Depth Technical Guide to the Biological Activity of Chlorinated Indole Derivatives

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## Compound of Interest

Compound Name: 6-Chloro-2-methyl-1h-indole

Cat. No.: B1331389

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## Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of chlorine atoms to the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced biological potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of chlorinated indole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.

## Anticancer Activity

Chlorinated indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

## Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected chlorinated indole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

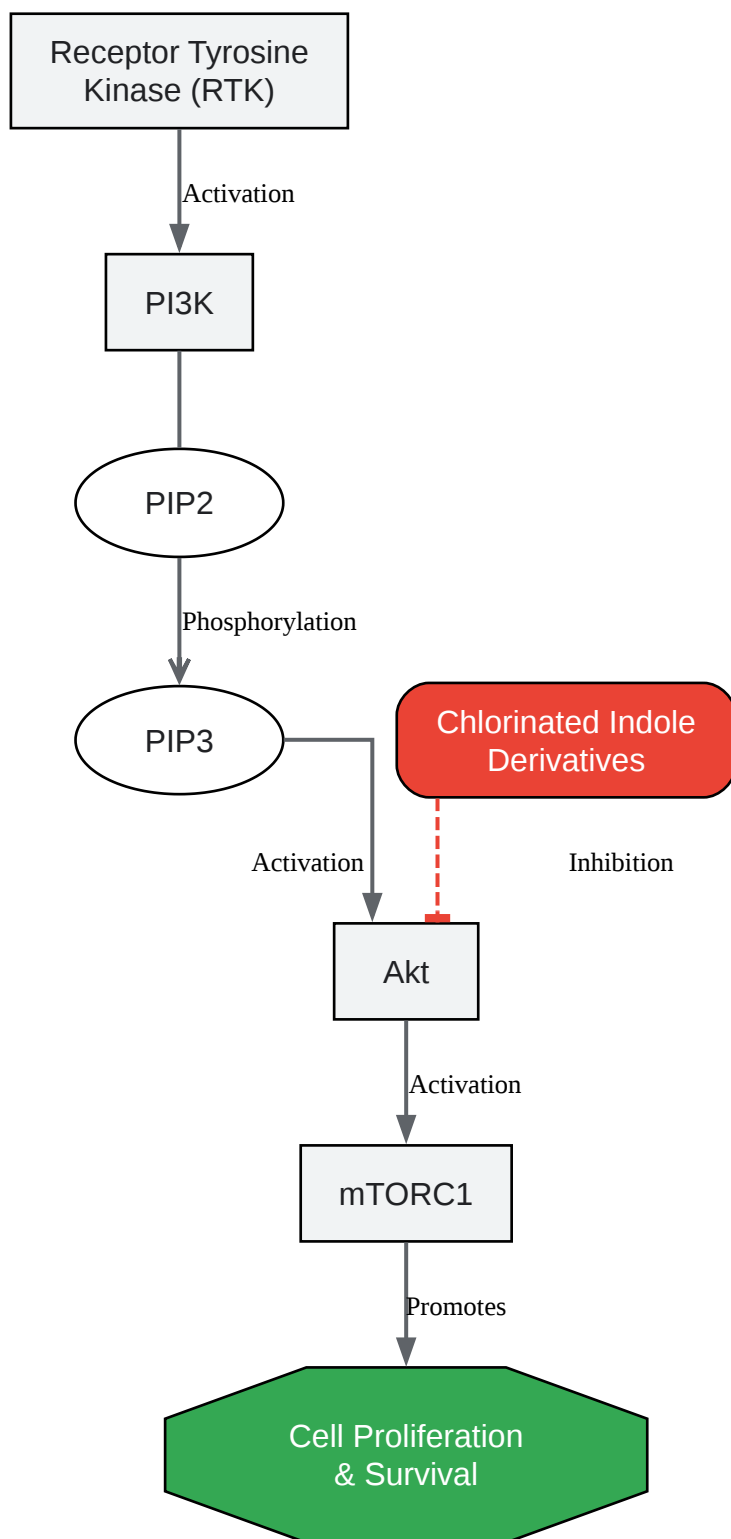
Compound Name/Structure	Cancer Cell Line	IC50 (μM)	Reference
(3-chloroacetyl)-indole (3CAI)	Colon cancer cells	More effective than Indole-3-carbinol	[1]
5-ureidobenzofuranone-indole 18	MDA-MB-361 (breast cancer)	< 0.003	[1]
5-ureidobenzofuranone-indole 17d	LoVo (colon carcinoma)	1.2	[1]
5-ureidobenzofuranone-indole 17c	PC-3 (prostate carcinoma)	0.8	[1]
Indole-thiophene derivative	MDA-MB-231 (triple-negative breast cancer)	13-19	
Pyrazoline derivative 33a	MCF-7, HeLa, MGC-803, Bel-740H	15.43	
Pyrazoline derivative 33b	MCF-7, HeLa, MGC-803, Bel-740H	20.53	

## Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism through which chlorinated indole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

Certain chlorinated indole derivatives have been shown to be specific inhibitors of Akt, a crucial node in this pathway.[1] Inhibition of Akt leads to the downstream suppression of mTOR, a

kinase that controls protein synthesis and cell growth.[1] This dual inhibition of Akt and mTOR can induce both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process), ultimately leading to a significant reduction in cancer cell viability.[1]



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Inhibition of the PI3K/Akt/mTOR signaling pathway by chlorinated indole derivatives.

## Antimicrobial Activity

Chlorinated indoles have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanisms of action are multifaceted, involving disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with quorum sensing.

## Quantitative Antimicrobial Data

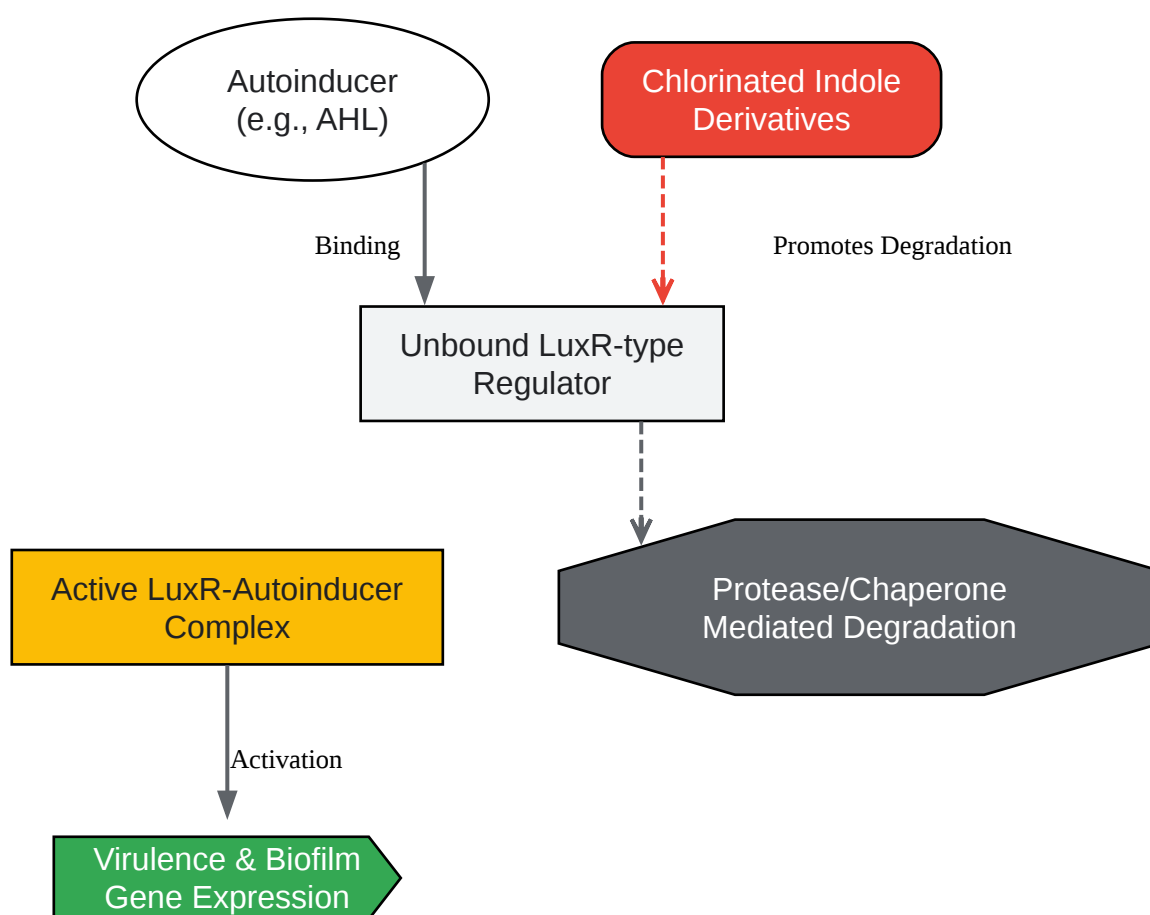
The following table summarizes the in vitro antimicrobial activity of selected chlorinated indole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a substance that prevents visible growth of a bacterium).

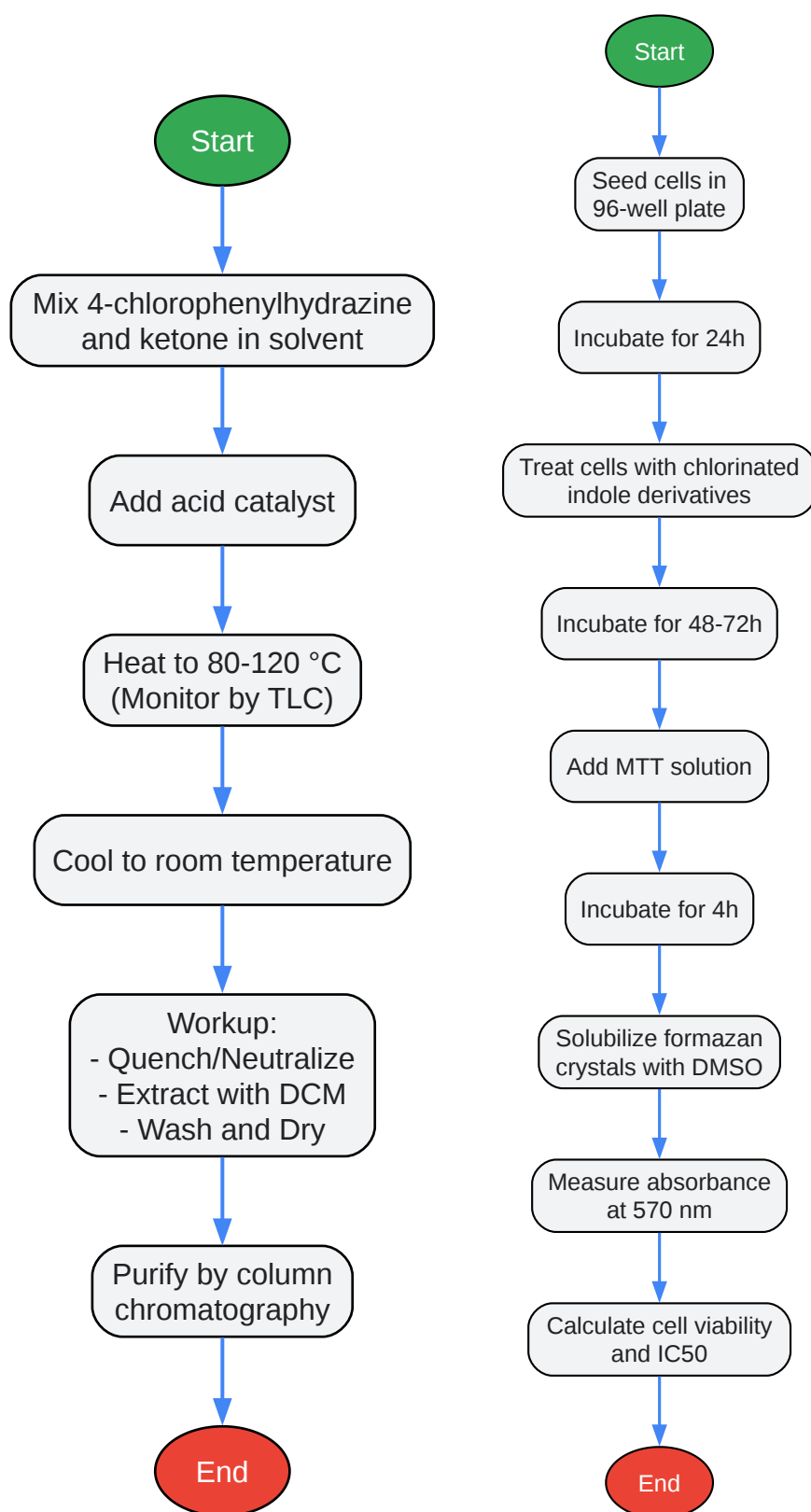
Compound Name/Structure	Bacterial Strain	MIC (µg/mL)	Reference
Indole-triazole derivative 3d	Methicillin-resistant Staphylococcus aureus (MRSA)	3.125	[3]
Indole-triazole derivative 3d	Candida krusei	3.125	[3]
Ciprofloxacin-indole hybrid 8b	Staphylococcus aureus	0.0625-1	[4]
Ciprofloxacin-indole hybrid 8b	Escherichia coli	0.0625-1	[4]
Ciprofloxacin-indole hybrid 3a	Gram-positive and Gram-negative strains	0.25-8	[4]
SMJ-2 (synthetic indole derivative)	Multidrug-resistant Gram-positive bacteria	4	[5]
SMJ-4 (synthetic indole derivative)	Multidrug-resistant Gram-positive bacteria	4	[5]

## Signaling Pathway: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. Indole and its derivatives have been shown to interfere with QS signaling, thereby attenuating bacterial pathogenicity.[6]

One of the key mechanisms of QS inhibition by indoles involves interference with the folding and stability of LuxR-type transcriptional regulators.[6] These proteins are essential for sensing the autoinducer signals that mediate QS. By promoting the degradation of unbound LuxR-type regulators, indole derivatives can effectively block the transmission of the QS signal and prevent the activation of downstream virulence genes.[6]





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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